molecular formula C6H8BrN3 B1376160 1-(5-Bromopyrimidin-2-yl)ethan-1-amine CAS No. 1339187-99-3

1-(5-Bromopyrimidin-2-yl)ethan-1-amine

Cat. No.: B1376160
CAS No.: 1339187-99-3
M. Wt: 202.05 g/mol
InChI Key: ZUZVRVFAUSSLNI-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-2-yl)ethan-1-amine is a chemical compound with the molecular formula C6H8BrN3 and a molecular weight of 202.05 g/mol It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and an ethanamine group at the 1-position

Preparation Methods

The synthesis of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine typically involves the bromination of pyrimidine derivatives followed by amination. One common method starts with 5-bromopyrimidine, which undergoes a nucleophilic substitution reaction with ethanamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(5-Bromopyrimidin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds with a similar structure have been synthesized and evaluated for their activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of electron-withdrawing groups, such as bromine, has been shown to enhance the antimicrobial efficacy of these compounds .

CompoundActivity AgainstReference
1-(5-Bromopyrimidin-2-yl)ethan-1-amineS. aureus, E. coli
4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-olC. albicans

Anticancer Properties

Several derivatives of pyrimidine compounds have been investigated for their anticancer activities. In vitro studies indicate that these compounds can inhibit the proliferation of cancer cell lines, including chronic myelogenous leukemia (K562) and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules. For example, it can be used to synthesize various heterocyclic compounds through cyclization reactions .

Case Study 1: Synthesis of Antimicrobial Agents

A recent study focused on synthesizing new antimicrobial agents based on pyrimidine derivatives, including this compound. The synthesized compounds were evaluated for their antibacterial activity against clinical strains, showing promising results that suggest further development for pharmaceutical applications .

Case Study 2: Anticancer Compound Development

Another research project explored the anticancer potential of several brominated pyrimidine derivatives. The study revealed that specific modifications to the structure significantly improved cytotoxicity against cancer cells while maintaining low toxicity to healthy cells. This highlights the potential for developing targeted cancer therapies using this compound as a lead compound .

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine atom and ethanamine group play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects .

Comparison with Similar Compounds

1-(5-Bromopyrimidin-2-yl)ethan-1-amine can be compared with other pyrimidine derivatives, such as:

Biological Activity

1-(5-Bromopyrimidin-2-yl)ethan-1-amine is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure features a pyrimidine ring substituted with a bromine atom and an ethanamine side chain, which contributes to its unique properties and interactions with biological systems.

  • Chemical Formula : C6H7BrN2
  • Molecular Weight : Approximately 201.064 g/mol
  • Structure : Contains a brominated pyrimidine moiety and an ethanamine chain, enhancing solubility and reactivity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in modulating various biochemical pathways through interactions with enzymes and receptors. This compound is being investigated for its therapeutic potential in treating conditions associated with enzyme dysfunctions or receptor anomalies.

Research suggests that the compound may interact with specific biological targets, leading to modulation of enzymatic activities or receptor functions. This interaction is crucial for understanding its potential therapeutic roles. Ongoing investigations focus on its binding affinity to various receptors, aiming to elucidate the precise mechanisms by which it exerts its effects.

Comparative Analysis with Similar Compounds

The following table summarizes several compounds structurally related to this compound, highlighting their unique characteristics and potential biological implications:

Compound NameStructural FeaturesUnique Characteristics
1-(5-Bromopyridin-2-yl)ethanoneContains a carbonyl group instead of an aminePotentially different reactivity due to carbonyl presence
2-(5-Bromopyrimidin-2-yl)ethan-1-amine dihydrochlorideDihydrochloride form enhances solubilityDifferent salt form may affect biological activity
(S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochlorideChiral center introduces stereoisomerismStereochemistry may influence pharmacological properties
1-(4-Bromopyridin-2-yl)ethanoneBromine at a different position on the pyridine ringDifferent electronic properties affecting reactivity

Case Studies and Research Findings

Recent studies have focused on the antibacterial and antifungal activities of compounds similar to this compound. For instance, research on monomeric alkaloids has demonstrated significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. The presence of halogen substituents has been identified as a key factor contributing to the bioactivity of these compounds .

Antimicrobial Activity

In vitro tests have shown that certain derivatives exhibit Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The observed activities suggest that structural modifications can enhance the efficacy of related compounds.

Properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZVRVFAUSSLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339187-99-3
Record name 1-(5-bromopyrimidin-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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